
4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves multiple steps. The key intermediate, 4-(1-piperazinyl)-quinazoline, is produced from methyl anthranilate chlorination reaction with tert-butyl 1-piperazinecarboxylate, followed by amine deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve solid dispersion techniques with matrix polymers that exhibit low hygroscopicity and high softening temperature, such as copovidone. This approach increases the bioavailability and stability of the compound .
化学反応の分析
Types of Reactions
4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
科学的研究の応用
4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain molecular targets.
作用機序
The mechanism of action of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer treatment .
類似化合物との比較
Similar Compounds
4-quinazolinyl piperazine aryl ureas: These compounds share a similar piperazine structure and are also studied for their potential anticancer properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: These compounds are designed for their cytotoxic activity and ability to induce apoptosis.
Uniqueness
4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one is unique due to its specific molecular structure, which allows it to effectively inhibit tubulin polymerization and induce apoptosis in cancer cells. Its formulation with matrix polymers like copovidone also enhances its bioavailability and stability, making it a promising candidate for pharmaceutical applications .
特性
CAS番号 |
1460272-53-0 |
|---|---|
分子式 |
C24H23FN4O4 |
分子量 |
450.5 g/mol |
IUPAC名 |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]-hydroxymethyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14,21,30H,5-6,9-12H2,(H,27,31) |
InChIキー |
ZXEUVLDIXBFJCR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(C4=NNC(=O)C5=CC=CC=C54)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)
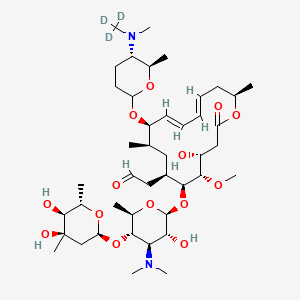

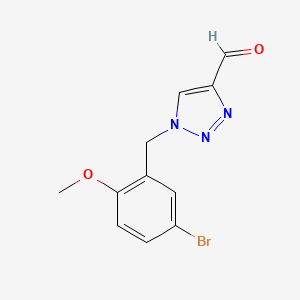
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
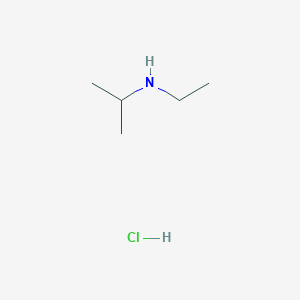
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
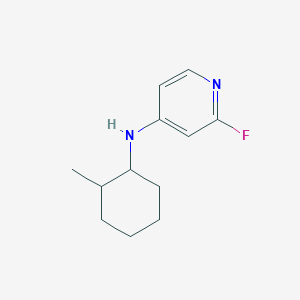
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
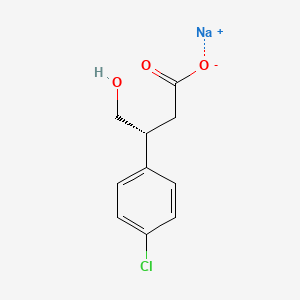
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
